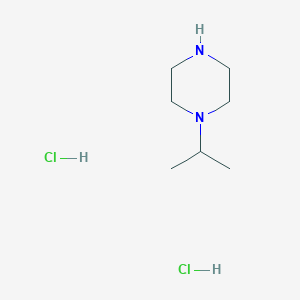

1-Isopropylpiperazine dihydrochloride

Description

Properties

IUPAC Name |

1-propan-2-ylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-7(2)9-5-3-8-4-6-9;;/h7-8H,3-6H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTNXJQQOXWSOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCNCC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 1-Isopropylpiperazine dihydrochloride CAS 233606-25-2

An In-Depth Technical Guide to the Chemical Properties and Applications of 1-Isopropylpiperazine Dihydrochloride

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Isopropylpiperazine Dihydrochloride (CAS No: 233606-25-2), a compound of interest for researchers and professionals in the field of drug development and organic synthesis.

Introduction and Significance

1-Isopropylpiperazine Dihydrochloride is the salt form of 1-isopropylpiperazine, a cyclic diamine. The presence of the dihydrochloride moiety generally enhances the compound's stability and solubility in aqueous solutions, which can be advantageous for various applications, including in the development of pharmaceutical intermediates. The isopropyl group attached to one of the nitrogen atoms of the piperazine ring introduces asymmetry and steric hindrance, which can influence the molecule's reactivity and its interactions with biological targets. Understanding the fundamental chemical properties of this compound is crucial for its effective utilization in research and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of 1-Isopropylpiperazine Dihydrochloride is essential for its handling, formulation, and application.

| Property | Value | Source |

| CAS Number | 233606-25-2 | |

| Molecular Formula | C7H18Cl2N2 | |

| Molecular Weight | 201.14 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 255-260 °C | |

| Solubility | Soluble in water |

Synthesis and Purification

The synthesis of 1-Isopropylpiperazine Dihydrochloride typically involves a two-step process: the synthesis of the free base, 1-isopropylpiperazine, followed by its conversion to the dihydrochloride salt.

Synthesis of 1-Isopropylpiperazine (Free Base)

The most common method for the synthesis of N-alkylated piperazines is through reductive amination. In this case, piperazine is reacted with acetone in the presence of a reducing agent.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of piperazine (1 equivalent) in a suitable solvent such as methanol, add acetone (1.1 equivalents).

-

Reduction: Cool the mixture in an ice bath and slowly add a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB), in portions. The choice of reducing agent is critical; STAB is often preferred for its milder nature and higher selectivity.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Conversion to Dihydrochloride Salt

The purified 1-isopropylpiperazine free base is then converted to its dihydrochloride salt to improve its stability and handling properties.

Experimental Protocol: Salt Formation

-

Dissolution: Dissolve the purified 1-isopropylpiperazine in a suitable organic solvent, such as isopropanol or diethyl ether.

-

Acidification: Slowly add a solution of hydrochloric acid (2 equivalents) in the same solvent or as a gas while stirring.

-

Precipitation: The dihydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

1-Isopropylpiperazine Dihydrochloride: Structural Characterization and Pharmaceutical Utility

Technical Guide for Medicinal Chemistry & Drug Development

Abstract

This technical guide provides a rigorous analysis of 1-Isopropylpiperazine dihydrochloride , a critical pharmacophore in the synthesis of antipsychotics, antifungals, and diverse CNS-active agents. Unlike its volatile free-base counterpart, the dihydrochloride salt offers enhanced stability, solubility, and crystallinity essential for GMP-compliant formulation. This document details its molecular stoichiometry, validated synthesis protocols, and quality control workflows.

Part 1: Chemical Identity & Structural Analysis

Molecular Architecture

The compound consists of a piperazine ring in a chair conformation, mono-substituted at the N1 position with an isopropyl group. In its dihydrochloride form, both nitrogen atoms are protonated, forming a stable ionic lattice with two chloride counterions.

| Property | Data | Notes |

| IUPAC Name | 1-Propan-2-ylpiperazine; dihydrochloride | Systematic naming |

| Common Name | 1-Isopropylpiperazine 2HCl | |

| CAS (Free Base) | 4318-42-7 | Primary index key |

| CAS (Salt) | Varies (Often 137186-14-2 for HCl) | Note: Commercial COAs often cite the base CAS.[1] |

| Molecular Formula | C₇H₁₆N₂[1][2][3][4] · 2HCl | Stoichiometry is critical |

| Exact Mass (Base) | 128.1313 Da | Monoisotopic |

Molecular Weight Calculation (Stoichiometric Verification)

Precise molecular weight is required for molarity calculations in synthesis.

-

Free Base (C₇H₁₆N₂):

-

Dihydrochloride Salt (+ 2HCl):

-

2 × H (1.008) = 2.016

-

2 × Cl (35.450) = 70.900

-

Salt Contribution: 72.92 g/mol

-

-

Total MW (1-Isopropylpiperazine 2HCl): 201.14 g/mol

Part 2: Physicochemical Properties & Stability[8]

Solubility Profile

The 2HCl salt drastically alters the solubility profile compared to the lipophilic free base.

-

Water: Highly Soluble (>100 mg/mL). The ionic nature facilitates rapid dissolution, making it ideal for aqueous reaction media.

-

Ethanol/Methanol: Moderately Soluble.

-

Dichloromethane/Ether: Insoluble (Used for precipitation/purification).

Stability and Hygroscopicity (Critical Handling)

-

Hygroscopicity: Amine hydrochlorides are inherently hygroscopic. Exposure to ambient moisture can lead to "clumping" and stoichiometry drift (e.g., formation of hydrates).

-

Storage Protocol: Must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen) at room temperature.

-

Thermal Stability: Stable up to melting point (~280°C dec). Unlike the free base, it does not volatilize at standard pressures.

Part 3: Synthesis & Salt Formation Protocol

Causal Logic: Why Reductive Amination?

Direct alkylation of piperazine with isopropyl halides often leads to over-alkylation (forming 1,4-diisopropylpiperazine). Reductive amination using acetone and a reducing agent (NaBH₄ or NaBH(OAc)₃) is the preferred route for high selectivity of the mono-substituted product.

Validated Synthesis Workflow

Objective: Synthesize 1-Isopropylpiperazine 2HCl from Piperazine and Acetone.

Reagents:

-

Piperazine (anhydrous)[6]

-

Acetone (excess, acts as solvent/reagent)

-

Sodium Triacetoxyborohydride (STAB) - Mild reducing agent

-

HCl gas (or 4M HCl in Dioxane)

Step-by-Step Protocol:

-

Imine Formation:

-

Reduction:

-

Add STAB (1.5 eq) portion-wise at 0°C.

-

Stir at Room Temp (RT) for 12 hours.

-

Check: TLC or GC-MS to confirm consumption of starting material.

-

-

Workup (Free Base Isolation):

-

Quench with 1N NaOH (pH > 12).

-

Extract with DCM (3x).

-

Dry organic layer over Na₂SO₄ and concentrate in vacuo.

-

Result: 1-Isopropylpiperazine (Oil).

-

-

Salt Formation (The Critical Step):

-

Dissolve the oily free base in anhydrous Ethanol or Diethyl Ether.

-

Cool to 0°C.

-

Slowly bubble dry HCl gas OR add 4M HCl in Dioxane (2.5 eq).

-

Observation: Immediate white precipitate forms.[8]

-

-

Purification:

Visualization: Synthesis & QC Pathway

Figure 1: Selective synthesis pathway from Piperazine to the Dihydrochloride salt, emphasizing the phase change from oil to solid.

Part 4: Quality Control & Characterization

To ensure the compound meets "Drug Grade" standards, the following analytical battery is required.

Proton NMR (¹H-NMR) in D₂O

The shift in peaks confirms the salt formation.

-

Isopropyl CH: Septet at ~3.5 ppm.

-

Isopropyl CH₃: Doublet at ~1.3 ppm.

-

Piperazine Ring: Two multiplets shifted downfield (3.0–3.8 ppm) due to the electron-withdrawing effect of the protonated nitrogens.

Chloride Content Titration

Method: Argentometric Titration (AgNO₃).

-

Theoretical Cl⁻ %: (2 × 35.45) / 201.14 ≈ 35.25%

-

Acceptance Criteria: 34.5% – 36.0% (Indicates correct 2HCl stoichiometry vs. mono-HCl).

Part 5: Applications in Drug Discovery[1]

Pharmacophore Utility

The N-isopropyl group provides a balance of steric bulk and lipophilicity, while the piperazine ring acts as a rigid linker.

-

Bioavailability: The isopropyl group protects the nitrogen from rapid metabolic dealkylation compared to a methyl group.

-

Receptor Binding: Used in ligands for Dopamine D2/D3 and Serotonin 5-HT receptors.

Key Therapeutic Classes

-

Antimicrobials: Precursor for fluoroquinolone derivatives.

-

Antipsychotics: Structural motif in atypical antipsychotics requiring piperazine linkers.

-

Rifamycins: Used in the modification of Rifamycin antibiotics to improve half-life.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78013, 1-Isopropylpiperazine. Retrieved from [Link]

-

Organic Syntheses (Coll. Vol. 5). 1-Benzylpiperazine (Analogous Salt Formation Protocol). Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Isopropylpiperazine | 4318-42-7 [chemicalbook.com]

- 4. sincerechemical.com [sincerechemical.com]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. mdpi.com [mdpi.com]

- 7. MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Solubility of 1-Isopropylpiperazine dihydrochloride in water vs organic solvents

An In-depth Technical Guide to the Solubility of 1-Isopropylpiperazine Dihydrochloride

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Isopropylpiperazine dihydrochloride, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes foundational physicochemical principles and data from analogous compounds to build a robust predictive model of its behavior in aqueous and organic media. We delve into the molecular factors governing its solubility, including the influence of pH, temperature, and solvent polarity. Furthermore, this document provides detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, designed to equip researchers, scientists, and drug development professionals with the necessary tools for accurate assessment and formulation. The methodologies are presented with a focus on the causality behind experimental choices, ensuring a self-validating approach to data generation.

Introduction: The Critical Role of Solubility

1-Isopropylpiperazine is a heterocyclic amine utilized as a building block in the synthesis of various pharmaceutical compounds[1][2]. It is frequently supplied and used as its dihydrochloride salt to enhance stability and handling properties. In drug discovery and development, the solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone physicochemical property that dictates its behavior from initial synthesis to final formulation. Poor solubility can impede purification, limit bioavailability, and create significant challenges in developing a viable drug product.

This guide addresses the solubility of 1-Isopropylpiperazine dihydrochloride by examining its molecular structure and the established behavior of related piperazine salts. The objective is to provide an authoritative resource that explains the expected solubility profile and offers practical, detailed methodologies for its empirical validation.

Physicochemical Properties and Their Influence on Solubility

The solubility of 1-Isopropylpiperazine dihydrochloride is a direct consequence of its molecular structure, which features a balance of polar and non-polar elements, and its nature as an amine salt.

-

Molecular Structure: The molecule consists of a six-membered piperazine ring, which contains two nitrogen atoms, making it inherently polar and capable of hydrogen bonding. One nitrogen is substituted with a non-polar isopropyl group, which increases lipophilicity compared to the parent piperazine molecule[1].

-

Salt Form: As a dihydrochloride, the two basic nitrogen atoms of the piperazine ring are protonated, forming a dicationic species with two chloride counter-ions (Cl⁻). This ionic character dramatically increases the molecule's polarity compared to its free base form.

-

Acidity (pKa): The parent amine, 1-Isopropylpiperazine, has a predicted pKa of approximately 9.23[1][3]. As a diamine, piperazine derivatives have two pKa values[4]. The dihydrochloride salt is the fully protonated form, which will predominate in acidic and neutral aqueous solutions. The solubility is therefore highly dependent on the pH of the medium, as governed by the Henderson-Hasselbalch equation. At pH values significantly below the pKa, the highly soluble ionic form exists. As the pH rises above the pKa, the compound deprotonates to the less water-soluble free base.

Caption: pH-dependent equilibrium of a substituted piperazine dihydrochloride.

Aqueous Solubility Profile

Based on the principles of salt formation and data from analogous compounds, 1-Isopropylpiperazine dihydrochloride is predicted to have high aqueous solubility. The parent compound, piperazine dihydrochloride, is highly soluble in water[5][6]. The formation of a salt is a standard and highly effective method to enhance the aqueous solubility of basic compounds like piperazine derivatives[7].

Key Influencing Factors:

-

Effect of pH: The solubility will be highest in acidic to neutral solutions where the compound remains fully ionized. As the pH of the solution approaches and exceeds the pKa values of the piperazine nitrogens, the equilibrium will shift towards the free base, leading to a significant decrease in solubility and potential precipitation[5][7].

-

Effect of Temperature: For most salts, solubility in water increases with temperature[4][5]. It is expected that 1-Isopropylpiperazine dihydrochloride will follow this trend, allowing for the preparation of more concentrated solutions at elevated temperatures.

Solubility Profile in Organic Solvents

The solubility in organic solvents is governed by the "like dissolves like" principle. As a highly polar ionic salt, 1-Isopropylpiperazine dihydrochloride's solubility in organic solvents will be dictated by the solvent's polarity and its ability to solvate the dicationic species and the chloride anions.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | These solvents have high dielectric constants and can effectively solvate both the cation (via hydrogen bonding and dipole interactions) and the chloride anion. Piperazine salts are known to be soluble in ethanol and methanol to varying extents[5]. |

| Polar Aprotic | DMSO, DMF | Moderate to High | These solvents have high polarity and can effectively solvate the cation, but are less effective at solvating the small chloride anion compared to protic solvents. |

| Intermediate Polarity | Acetone, Dichloromethane (DCM) | Low | While the free base is miscible with these solvents[1], the highly polar dihydrochloride salt is expected to have limited solubility due to the large energy penalty of breaking the ionic lattice. |

| Non-Polar | Hexanes, Toluene, Diethyl Ether | Very Low / Insoluble | These solvents lack the polarity to overcome the lattice energy of the ionic salt and cannot effectively solvate the charged species. All amines, however, are generally soluble in diethyl ether in their free base form[8]. |

Experimental Determination of Solubility

When precise, quantitative data is required for applications like formulation or process chemistry, empirical determination is essential[9].

Protocol 1: Rapid Qualitative Solubility Assessment

This protocol allows for a quick classification of the compound's solubility, guiding solvent selection for further experiments. The procedure is adapted from standard organic chemistry methodologies[10][11].

Methodology:

-

Preparation: Label four separate small test tubes: "Water," "5% HCl," "5% NaOH," and "Diethyl Ether."

-

Sample Addition: Add approximately 25 mg of 1-Isopropylpiperazine dihydrochloride to each test tube.

-

Solvent Addition: Add 0.75 mL of the corresponding solvent to each tube in three small portions (0.25 mL each).

-

Mixing: After each addition, stir or vortex the tube vigorously for 30-60 seconds.

-

Observation: Record whether the solid completely dissolves. The compound is considered soluble if a clear, homogenous solution is formed.

-

Interpretation:

-

Soluble in Water: Confirms its polar, likely ionic nature.

-

Soluble in 5% HCl: Expected, as the common ion (chloride) should not prevent the dissolution of an already-formed chloride salt.

-

Insoluble/Precipitate in 5% NaOH: Adding a strong base will deprotonate the salt to its less soluble free base form, likely causing precipitation. This confirms its identity as an amine salt[12].

-

Insoluble in Diethyl Ether: Confirms its high polarity and ionic character, as non-polar solvents cannot dissolve the salt[8].

-

Protocol 2: Quantitative Determination by Isothermal Shake-Flask Method

The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility[9]. This protocol is designed to be self-validating by ensuring equilibrium is reached.

Caption: Isothermal shake-flask experimental workflow.

Methodology:

-

System Preparation: Add an excess amount of 1-Isopropylpiperazine dihydrochloride to a series of vials containing a known volume of the test solvent (e.g., water, ethanol). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Place the sealed vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached[9].

-

Causality: Constant temperature is critical as solubility is temperature-dependent. Extended agitation ensures the dissolution rate equals the precipitation rate, defining true equilibrium. To validate the equilibration time, samples can be taken at various intervals (e.g., 24, 48, 72 hours); equilibrium is confirmed when the measured concentration no longer changes.

-

-

Phase Separation: Remove the vials from the shaker and allow them to stand at the same constant temperature until the excess solid has settled. Alternatively, centrifuge the vials to expedite separation.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any microscopic undissolved particles.

-

Causality: Filtration is a critical self-validating step. Failure to remove fine particulates will lead to an overestimation of the true equilibrium solubility.

-

-

Analysis: Accurately dilute the filtered sample with a known volume of an appropriate solvent. Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of the compound[9].

-

Data Interpretation: Construct a calibration curve using standard solutions of known concentrations. Use the curve to calculate the concentration of the diluted sample, and then back-calculate to determine the solubility in the original solvent. The result is typically expressed in mg/mL or mol/L.

Conclusion

1-Isopropylpiperazine dihydrochloride is predicted to be a highly water-soluble compound, a characteristic driven by its ionic salt nature. Its solubility is fundamentally dependent on pH, decreasing significantly as the pH rises above its pKa values, leading to the formation of the less soluble free base. In organic solvents, its solubility is expected to be high in polar protic solvents like methanol and ethanol, and very low in non-polar solvents such as hexanes and diethyl ether. For drug development professionals and researchers requiring precise solubility data for formulation, reaction chemistry, or other applications, the isothermal shake-flask method detailed in this guide provides a reliable and robust framework for empirical determination.

References

- A Technical Guide to the Physicochemical Properties of Piperazine Salts. Benchchem.

- Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. Benchchem.

- McLaughlin, J.C. Experiment 27 - Amines and Amides.

- 1-Isopropylpiperazine 4318-42-7 wiki. Guidechem.

- Experiment 13 – Properties of Amines and Amides. Moorpark College.

- Piperazine - Solubility of Things.

- An In-depth Technical Guide to the Solubility of N-Methylnonan-2-amine in Organic Solvents. Benchchem.

- 1-Isopropylpiperazine | 4318-42-7. ChemicalBook.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Piperazine dihydrochloride - Solubility of Things.

- Physical Properties: Solubility Classification. IS MUNI.

- 1-Isopropylpiperazine - Chem-Impex.

- PIPERAZINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA.

Sources

- 1. guidechem.com [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Isopropylpiperazine | 4318-42-7 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. PIPERAZINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. moorparkcollege.edu [moorparkcollege.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. is.muni.cz [is.muni.cz]

- 12. chemhaven.org [chemhaven.org]

The Thermodynamic and Practical Guide to 1-Isopropylpiperazine Dihydrochloride in Buffer Formulation

Executive Summary

In advanced biochemical assays, chromatography, and pharmaceutical formulations, the selection of an appropriate buffering agent is critical for maintaining molecular stability. 1-Isopropylpiperazine dihydrochloride is a highly versatile, diprotic buffering agent that offers two distinct buffering regimes. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic analysis of its

Mechanistic Profiling of Values

1-Isopropylpiperazine is an asymmetrical cyclic diamine. When supplied as a dihydrochloride salt (

Structural Causality of

Shifts

To understand the behavior of 1-isopropylpiperazine, we must examine the causality behind its dissociation constants compared to the parent molecule, piperazine[1].

-

(Tertiary Amine, N1): The addition of the bulky isopropyl group to the N1 position introduces significant steric hindrance. This steric bulk restricts water molecules from forming an optimal solvation shell around the protonated tertiary amine. Because the conjugate acid is less stabilized by the solvent, it readily donates its proton, resulting in a lower

-

(Secondary Amine, N4): The secondary amine is distal to the isopropyl group. While it experiences a slight electron-donating inductive effect from the alkyl chain, the overall lipophilicity and altered solvation dynamics slightly depress its basicity. Consequently, the predicted

Quantitative Data Summary

The following table summarizes the thermodynamic dissociation constants of piperazine derivatives at 25°C to illustrate the alkylation effect:

| Compound | Source | ||

| Piperazine | 5.33 | 9.73 | PubChem[1] |

| 1-Methylpiperazine | 5.11 | 9.15 | Khalili et al.[4] |

| 1-Isopropylpiperazine | ~5.20* | 9.23 | ChemicalBook[2] |

*Estimated based on established homologous alkylation thermodynamic trends.

Experimental Workflow: Preparing a Dual-Range Buffer System

Using the dihydrochloride salt is highly advantageous because it is a stable, non-deliquescent crystalline solid, unlike free-base piperazines which rapidly absorb atmospheric

The following methodology outlines a self-validating system for preparing a 0.1 M 1-Isopropylpiperazine buffer at either pH 5.5 (utilizing

Step-by-Step Methodology

Step 1: Molar Calculations & Dissolution

-

Action: Weigh exactly 20.11 g of 1-Isopropylpiperazine dihydrochloride (MW ≈ 201.14 g/mol ) for a 1-liter 0.1 M solution.

-

Action: Dissolve the powder in 800 mL of ultra-pure Milli-Q water (18.2 MΩ·cm) in a glass beaker.

-

Causality: Starting with 80% of the final volume allows sufficient room for the addition of the titrant (NaOH) without overshooting the target volumetric flask capacity, ensuring precise molarity.

Step 2: Temperature Equilibration (Self-Validation Checkpoint)

-

Action: Place the solution on a magnetic stirrer with a temperature probe. Equilibrate the solution strictly to 25.0°C (or your target assay temperature, e.g., 37.0°C).

-

Causality: Amine buffers exhibit a strong temperature-dependent

coefficient due to the endothermic nature of their dissociation[4]. Calibrating the pH at a temperature different from the operating temperature will lead to a systemic pH drift during the biological assay.

Step 3: Upward Titration

-

Action: Insert a calibrated pH electrode (3-point calibration: 4.01, 7.00, 10.01). The initial pH will read below 3.0.

-

Action: Slowly add 1.0 M NaOH dropwise while stirring continuously.

-

For pH 5.5 Buffer: Titrate until the pH stabilizes at 5.5. You are navigating the buffering region of the tertiary amine (

). -

For pH 9.0 Buffer: Continue titrating past the first equivalence point (around pH 7.5, where buffering capacity is zero) until the pH reaches 9.0. You are now in the buffering region of the secondary amine (

).

-

Step 4: Volumetric Adjustment & Sterilization

-

Action: Transfer the solution quantitatively to a 1 L volumetric flask and bring to the meniscus with Milli-Q water.

-

Action: Filter sterilize through a 0.22 µm PES membrane.

-

Self-Validation: Re-measure the pH of a 10 mL aliquot after filtration. A shift of >0.05 pH units indicates

ingress or temperature fluctuation during the volumetric adjustment, requiring a system recalibration.

Visualizing the Buffer Logic

Workflow for formulating pH-specific buffers using 1-Isopropylpiperazine dihydrochloride.

References

-

Title: Piperazine - PubChem Compound Summary Source: National Center for Biotechnology Information (NIH) URL: [Link]

-

Title: Piperazine Source: Wikipedia URL: [Link]

-

Title: pKa Values of Some Piperazines at (298, 303, 313, and 323) K Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

Sources

Difference between 1-Isopropylpiperazine free base and dihydrochloride salt

The following technical guide details the critical differences, synthesis protocols, and handling requirements for 1-Isopropylpiperazine in its free base and dihydrochloride salt forms.

Executive Summary

1-Isopropylpiperazine (1-IPP) is a versatile heterocyclic building block used extensively in the synthesis of central nervous system (CNS) active pharmaceutical ingredients (APIs), particularly antipsychotics and sigma receptor ligands.[1]

It exists in two primary forms:[1][2][3]

-

Free Base (CAS 4318-42-7): A volatile, lipophilic liquid acting as a nucleophile in organic synthesis.

-

Dihydrochloride Salt (CAS 137186-14-2): A stable, hydrophilic crystalline solid used for storage, purification, and aqueous formulation.

Understanding the physicochemical divergence between these forms is critical for process optimization, yield maximization, and safety compliance.

Physicochemical Comparison

The transition from free base to salt alters the molecular geometry, solubility profile, and thermal stability.

| Property | 1-Isopropylpiperazine (Free Base) | 1-Isopropylpiperazine Dihydrochloride |

| CAS Number | 4318-42-7 | 137186-14-2 |

| Molecular Formula | ||

| Molecular Weight | 128.22 g/mol | 201.14 g/mol |

| Physical State | Colorless to pale yellow liquid | White crystalline solid |

| Boiling/Melting Point | BP: 180–181 °C | MP: >200 °C (Decomposition) |

| Solubility | Miscible in EtOH, DCM, EtOAc; Mod. in | Highly soluble in |

| Acidity (pKa) | Basic ( | Acidic in aqueous solution (pH < 4) |

| Hygroscopicity | Low (Volatile) | High (Requires desiccated storage) |

| Flash Point | ~54 °C (Flammable) | N/A (Non-flammable) |

Expert Insight: The free base is prone to oxidation and carbonate formation upon exposure to air (

absorption). The dihydrochloride salt locks the amine lone pairs, preventing oxidation and rendering the compound shelf-stable for long-term storage.

Synthesis & Interconversion Protocols

The choice of form dictates the chemical reactivity. The Free Base is the active nucleophile required for

Workflow Visualization

The following diagram illustrates the equilibrium and processing cycle between the two forms.

Figure 1: Interconversion cycle. The Free Base is regenerated for synthesis, while the Salt is formed for purification.

Protocol A: Salt Formation (Purification)

Objective: Convert crude free base to stable dihydrochloride salt.

-

Dissolution: Dissolve 10.0 g (78 mmol) of crude 1-isopropylpiperazine in 50 mL of absolute ethanol or ethyl acetate.

-

Acidification: Cool the solution to 0–5 °C in an ice bath. Slowly add 2.5 equivalents of concentrated HCl (or 4M HCl in dioxane) dropwise with vigorous stirring.

-

Note: Exothermic reaction. Maintain temperature <10 °C to prevent discoloration.

-

-

Precipitation: The dihydrochloride salt will precipitate as a white solid. If oiling occurs, add diethyl ether to induce crystallization.

-

Isolation: Filter the solid under vacuum (Buchner funnel). Wash the cake 3x with cold diethyl ether.

-

Drying: Dry in a vacuum oven at 40 °C over

to remove trace water and HCl.

Protocol B: Free-Basing (Activation)

Objective: Liberate the nucleophilic amine from the commercial salt for reaction.

-

Dissolution: Suspend the dihydrochloride salt in a minimum volume of water.

-

Neutralization: Add 20% w/v NaOH solution until pH > 12. The solution will become cloudy as the organic oil separates.

-

Extraction: Extract the aqueous mixture 3x with Dichloromethane (DCM) or Ethyl Acetate.

-

Drying: Dry the combined organic layers over anhydrous

. -

Concentration: Remove solvent via rotary evaporation. The resulting oil is the active Free Base ready for synthesis.

Analytical Characterization

Distinguishing the two forms analytically is crucial for quality control.

Nuclear Magnetic Resonance (NMR)

Protonation of the nitrogen atoms causes a distinct downfield shift (deshielding) of the adjacent protons.

-

Free Base (

):-

-Ring Protons (

-

Isopropyl Methine (

):

-

-Ring Protons (

-

Dihydrochloride (

):-

-Ring Protons: Shift to

-

Diagnostic: The absence of the broad

peak (often invisible in salts due to rapid exchange) and the integration of the counter-ion (if using quantitative NMR).

-

-Ring Protons: Shift to

Infrared Spectroscopy (FT-IR)

-

Free Base: Sharp band at ~3300

(secondary amine N-H stretch). -

Salt: Broad, strong absorption between 2400–3000

(Ammonium

Safety & Handling Guidelines

| Hazard Category | Free Base (Liquid) | Dihydrochloride Salt (Solid) |

| Primary Danger | Corrosive / Flammable | Irritant / Hygroscopic |

| GHS Codes | H226, H314, H317 | H315, H319, H335 |

| PPE Requirement | Chemical resistant gloves (Nitrile), Face shield, Fume hood. | Dust mask (N95), Safety glasses, Gloves. |

| Storage | Store under inert gas ( | Store in desiccator. Cool, dry place. |

| Spill Cleanup | Absorb with sand/vermiculite. Neutralize with weak acid. | Sweep up carefully to avoid dust generation. |

Critical Safety Note: The free base has a flash point of ~54°C. Ground all glassware to prevent static discharge during transfer. The salt is not flammable but releases HCl gas if heated to decomposition.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 78013, 1-Isopropylpiperazine. Retrieved from [Link]

-

Brock, D. et al. (2016). Synthesis and characterization of piperazine derivatives for bioorthogonal labeling. National Institutes of Health. Retrieved from [Link]

Sources

Thermodynamic Stability of Piperazine Dihydrochloride Salts: A Comprehensive Technical Guide

Introduction

Salt formation is a foundational strategy in pharmaceutical development to optimize the physicochemical properties of basic active pharmaceutical ingredients (APIs). Among the various counterions and salt formers, piperazine and its dihydrochloride derivatives occupy a unique space due to their dual basic centers and distinct hydration behaviors. As a Senior Application Scientist, I approach the thermodynamic stability of piperazine dihydrochloride (

Structural Thermodynamics and Protonation Energetics

Piperazine is a six-membered saturated heterocyclic system that adopts a thermodynamically favored chair conformation, minimizing steric interactions between adjacent substituents[1]. The formation of the dihydrochloride salt involves the complete protonation of both secondary amine nitrogen atoms, yielding a dicationic species.

The thermodynamic stability of this protonated form is driven by the enthalpy (

Causality in Salt Selection : The high lattice energy of the dihydrochloride form significantly enhances its aqueous solubility—reaching approximately 410 g/L at 20 °C[1]—by overcoming the cavitation energy required to disrupt the water hydrogen-bond network.

Hydration Dynamics: Anhydrate vs. Monohydrate

Piperazine dihydrochloride exists predominantly in two phase-pure forms: the anhydrate and the monohydrate (

The monohydrate is typically synthesized via neutralization of piperazine with hydrochloric acid followed by crystallization from an aqueous medium[2]. The transition between the anhydrate and monohydrate is a critical quality attribute (CQA). If the relative humidity (RH) exceeds the critical thermodynamic threshold, the anhydrate will spontaneously sorb water to form the monohydrate, altering the powder's flowability, dissolution rate, and apparent solubility.

Thermodynamic pathways of piperazine dihydrochloride hydration and disproportionation.

Disproportionation Risks and Microenvironmental pH

A critical failure mode for basic salts is disproportionation—the conversion of the salt back to its less soluble free base form. This process is thermodynamically favored when the microenvironmental pH of the formulation exceeds the

For piperazine salts, the solubility product (

Quantitative Data Summary

The following table synthesizes the critical thermodynamic and physicochemical parameters of piperazine dihydrochloride to guide formulation strategies.

| Parameter | Value | Reference / Source |

| Molecular Weight (Anhydrate) | 159.06 g/mol | |

| Molecular Weight (Monohydrate) | 177.07 g/mol | [5] |

| Aqueous Solubility (20 °C) | ~410 g/L | [1] |

| Thermal Decomposition | 318–320 °C | [1] |

| Protonation Enthalpy ( | 40–50 kJ/mol | [1] |

| Estimated | ~9.7 | [4] |

Experimental Workflows for Thermodynamic Profiling

To ensure scientific integrity, thermodynamic profiling must be self-validating. Measuring apparent solubility without confirming the solid-state form of the residual solid can lead to false data (e.g., measuring the solubility of the disproportionated free base rather than the target salt).

Self-validating experimental workflow for thermodynamic profiling of salts.

Protocol 1: Equilibrium Solubility and Determination

Rationale: Shaker-flask methods must be coupled with solid-state analysis to guarantee that the thermodynamic equilibrium measured corresponds to the intact dihydrochloride salt, not a hydrate or free base[6].

-

Preparation : Add an excess of piperazine dihydrochloride to 10 mL of aqueous buffer (pH 1.2 to 6.8) in a sealed glass vial.

-

Equilibration : Place the vial in an orbital shaker at a constant temperature (e.g., 37 ± 0.1 °C) for 48 hours to ensure thermodynamic equilibrium[6].

-

Phase Separation : Centrifuge the suspension at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Quantification : Analyze the filtrate via validated HPLC-UV to determine the saturation concentration.

-

Self-Validation (Critical Step) : Recover the residual undissolved solid. Dry gently under a nitrogen stream and analyze via Powder X-Ray Diffraction (PXRD) or Raman spectroscopy[4]. Causality: If the PXRD pattern matches the free base or a novel hydrate, the measured concentration represents the solubility of the new phase, meaning the original salt has undergone a phase transformation.

Protocol 2: Thermal and Hydration Stability Analysis

Rationale: Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) isolates the enthalpy of dehydration from the enthalpy of decomposition.

-

Sample Loading : Accurately weigh 3–5 mg of piperazine dihydrochloride monohydrate into an aluminum pan. Leave the pan unsealed (or use a pinhole lid) to allow water vapor escape.

-

TGA/DSC Run : Heat the sample from 25 °C to 350 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

-

Data Interpretation :

-

An endothermic peak in DSC accompanied by a ~10.1% weight loss in TGA (corresponding to one mole of water) confirms the dehydration of the monohydrate.

-

A massive endothermic/exothermic event >300 °C without prior melting indicates thermal decomposition of the anhydrate[1].

-

Advanced Applications: Beyond Pharmaceuticals

While traditionally used as an anthelmintic and an API salt former[2], the thermodynamic stability of piperazine dihydrochloride has found groundbreaking applications in materials science. Recently, piperazine dihydrochloride (

Conclusion

The thermodynamic stability of piperazine dihydrochloride salts is a multifaceted interplay of protonation energetics, lattice strength, and environmental conditions. By employing rigorous, self-validating analytical workflows, researchers can accurately map the stability domains of these salts, preventing costly late-stage formulation failures due to disproportionation or uncontrolled polymorphic transitions.

References

1. 2. 3. 4. 5. 6. 7. 8.

Sources

- 1. Buy Piperazine-d8 Dihydrochloride | 849482-21-9 [smolecule.com]

- 2. Buy Piperazine Dihydrochloride Monohydrate | 6091-62-9 [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Incorporation of Physiologically Based Pharmacokinetic Modeling in the Evaluation of Solubility Requirements for the Salt Selection Process: A Case Study Using Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. materiellabo.com [materiellabo.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

1-Isopropylpiperazine dihydrochloride PubChem and ChemSpider data

Technical Whitepaper: Cheminformatic Profiling and Experimental Methodologies for 1-Isopropylpiperazine and its Dihydrochloride Salt

Executive Summary

1-Isopropylpiperazine (PubChem CID 78013) and its dihydrochloride salt are indispensable chiral and achiral building blocks in medicinal chemistry and materials science[1]. While the free base is frequently utilized as a foundational scaffold for active pharmaceutical ingredients (APIs) targeting the central nervous system (CNS)[2], its liquid state and low flash point present handling challenges[3]. Converting the free base into its dihydrochloride salt significantly enhances bench stability, aqueous solubility, and formulation viability. This whitepaper synthesizes authoritative data from PubChem and chemical repositories to provide researchers with self-validating protocols for salt formation, analytical validation, and application workflows.

Cheminformatic Data & Physicochemical Profiling

Understanding the physicochemical properties of the free base is critical for designing downstream synthetic workflows. The data summarized below dictates the parameters for safe handling, solvent selection, and analytical detection.

Table 1: Core Cheminformatic Data (1-Isopropylpiperazine Free Base)

| Property | Value | Source |

| PubChem CID | 78013 | PubChem[1] |

| Molecular Formula | C7H16N2 | Sigma-Aldrich[3] |

| Molecular Weight | 128.22 g/mol | BenchChem[4] |

| CAS Number | 4318-42-7 | Sigma-Aldrich[3] |

| Boiling Point | 180–181 °C | Sigma-Aldrich[3] |

| Flash Point | 54.4 °C (129.9 °F) | Sigma-Aldrich[3] |

| Refractive Index | 1.4710 | Sigma-Aldrich[3] |

| Canonical SMILES | CC(C)N1CCNCC1 | PubChemLite[5] |

Causality Insight: The free base is a flammable liquid with a relatively low flash point of 54.4 °C[3]. This necessitates handling under inert atmospheres (e.g., argon or nitrogen) to prevent oxidation and mitigate flammability hazards. Conversion to the dihydrochloride salt eliminates these risks, yielding a highly stable, crystalline solid ideal for long-term storage.

Experimental Methodology: Dihydrochloride Salt Formation

The conversion of 1-isopropylpiperazine to its dihydrochloride salt is driven by the sequential protonation of the secondary and tertiary amine nitrogens within the piperazine ring. The following protocol ensures complete precipitation and high-purity isolation[2].

Step-by-Step Protocol: Salt Precipitation and Isolation

-

Dissolution: Dissolve 1 equivalent of 1-isopropylpiperazine free base in a minimal volume of anhydrous ethanol in a round-bottom flask under continuous magnetic stirring.

-

Acidification: Place the flask in an ice bath (0–5 °C). Slowly add 2.1 equivalents of anhydrous hydrogen chloride (HCl) gas or a standardized HCl solution in dioxane dropwise. Causality: The ice bath is critical to control the highly exothermic protonation reaction, preventing solvent boil-off and thermal degradation of the amine.

-

Precipitation: As the solution becomes saturated with the protonated species, the 1-isopropylpiperazine dihydrochloride salt will begin to precipitate as a dense, white crystalline solid[2].

-

Isolation: Add a non-polar co-solvent, such as anhydrous diethyl ether, to decrease the dielectric constant of the mixture and drive the precipitation to absolute completion[2]. Collect the solid via vacuum filtration using a Büchner funnel[2].

-

Recrystallization: Dissolve the collected crude salt in a minimum volume of boiling ethanol (or an ethanol/water mixture)[2]. Allow the solution to cool slowly to room temperature to form pure crystals, then dry under a high vacuum to remove residual solvent trapped in the crystal lattice.

Workflow for the synthesis and isolation of 1-isopropylpiperazine dihydrochloride.

Analytical Validation: Purity Assessment by HPLC-UV

To validate the purity of the synthesized dihydrochloride salt, a robust High-Performance Liquid Chromatography (HPLC) protocol is required.

Methodology:

-

Instrumentation: Standard HPLC system equipped with a UV-Vis detector[2].

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[2].

-

Mobile Phase: A mixture of acetonitrile and water. Causality Insight: Piperazine derivatives frequently exhibit severe peak tailing due to secondary interactions between the basic amine groups and residual acidic silanols on the silica column matrix. To suppress this, it is mandatory to include 0.1% trifluoroacetic acid (TFA) or diethylamine in the mobile phase, which acts as an ion-pairing agent and drastically improves peak shape[2].

-

Flow Rate: 1.0 mL/min[2].

-

Injection Volume: 10 µL[2].

-

Detection Wavelength: 210 nm (due to the lack of extended conjugated chromophores in the aliphatic piperazine ring)[2].

-

Column Temperature: 30 °C[2].

Applications in Drug Discovery: GPCR Targeting

1-Isopropylpiperazine is extensively utilized in the development of CNS therapeutics, specifically targeting G-protein coupled receptors (GPCRs)[2]. The structural rigidity of the piperazine ring, combined with the lipophilic isopropyl group, allows for optimal binding within the hydrophobic pockets of GPCR transmembrane domains.

For example, piperazine derivatives have been successfully patented as potent melanocortin-4 (MC4) receptor antagonists. These specific antagonists modulate downstream signaling cascades to exhibit significant anti-stress, anxiolytic, and antidepressant properties[6].

Generalized GPCR signaling modulation by piperazine-derived antagonists.

References

- BenchChem. "Isopropylpiperazine | 137186-14-2 - Benchchem". Benchchem.com.

- Sigma-Aldrich. "1-Isopropylpiperazine 97% 4318-42-7". Sigmaaldrich.com.

- PubChem. "1-Isopropylpiperazine | C7H16N2 | CID 78013". Nih.gov.

- Google Patents.

- PubChemLite. "1-isopropylpiperazine (C7H16N2) - PubChemLite". Uni.lu.

Sources

- 1. 1-Isopropylpiperazine | C7H16N2 | CID 78013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isopropylpiperazine | 137186-14-2 | Benchchem [benchchem.com]

- 3. 1-异丙基哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Isopropylpiperazine | 137186-14-2 | Benchchem [benchchem.com]

- 5. PubChemLite - 1-isopropylpiperazine (C7H16N2) [pubchemlite.lcsb.uni.lu]

- 6. WO2002000259A1 - Remedial agent for anxiety neurosis or depression and piperazine derivative - Google Patents [patents.google.com]

The 1-Isopropylpiperazine Moiety: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 1-isopropylpiperazine moiety has emerged as a privileged scaffold in medicinal chemistry, integral to the design and development of a diverse array of therapeutic agents. Its unique combination of physicochemical properties, including modulated basicity, enhanced lipophilicity, and metabolic stability, renders it a valuable building block for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides a comprehensive overview of the role of the 1-isopropylpiperazine core, delving into its synthesis, impact on drug-like properties, and its application in key therapeutic areas. We will explore its significance in central nervous system (CNS) disorders, oncology, and infectious diseases, supported by detailed structure-activity relationship (SAR) analyses. Furthermore, this guide furnishes detailed experimental protocols for the synthesis of a representative 1-isopropylpiperazine-containing compound and a relevant biological assay, providing a practical resource for researchers in the field.

Introduction: The Strategic Importance of the 1-Isopropylpiperazine Scaffold

The piperazine ring is a ubiquitous heterocyclic motif in medicinal chemistry, prized for its ability to confer favorable properties such as improved aqueous solubility and oral bioavailability.[1][2] The strategic incorporation of an isopropyl group at the 1-position of the piperazine ring creates the 1-isopropylpiperazine moiety, a structural feature that offers a nuanced balance of steric and electronic properties. This substitution enhances the lipophilicity of the parent piperazine, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier.[3] Concurrently, the electron-donating nature of the isopropyl group can modulate the basicity of the distal nitrogen atom, influencing its interaction with biological targets and its metabolic fate.[4] These attributes have made the 1-isopropylpiperazine moiety a key component in a multitude of clinically successful drugs and a focal point of ongoing drug discovery efforts.[5][6]

Table 1: Physicochemical Properties of 1-Isopropylpiperazine

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆N₂ | [7] |

| Molecular Weight | 128.22 g/mol | [7] |

| Appearance | Colorless to pale yellow liquid | [8] |

| Boiling Point | 178-181 °C | [8] |

| Solubility | Soluble in water and organic solvents | [8] |

Synthesis of 1-Isopropylpiperazine Derivatives: A Practical Approach

The synthesis of molecules incorporating the 1-isopropylpiperazine moiety can be achieved through several established synthetic routes. One of the most common and versatile methods is reductive amination, which allows for the direct introduction of the isopropyl group onto a piperazine nitrogen.[9] Another widely used approach is the nucleophilic substitution reaction between 1-isopropylpiperazine and an appropriate electrophile.

General Synthetic Protocol: Reductive Amination for the Synthesis of 1-Isopropyl-4-arylpiperazine

This protocol details the synthesis of a 1-isopropyl-4-arylpiperazine derivative, a common structural motif in CNS-active compounds.

Experimental Protocol: Synthesis of 1-(4-hydroxyphenyl)-4-isopropylpiperazine [10]

-

Reaction Setup: To a stirred solution of 1-(4-hydroxyphenyl)piperazine (1.0 eq) in a mixture of methanol and water (e.g., 5:1 v/v), add acetone (1.5 eq).

-

Reduction: Carefully add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) to the reaction mixture in portions at room temperature.

-

pH Adjustment: Monitor the pH of the reaction and adjust to ~7.5 using a dilute solution of hydrochloric acid.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The Role of the 1-Isopropylpiperazine Moiety in Drug Action

The 1-isopropylpiperazine moiety has proven to be a critical pharmacophore in a range of therapeutic areas, most notably in the treatment of CNS disorders, cancer, and infectious diseases.

Central Nervous System (CNS) Disorders: A Focus on Antipsychotics

The 1-isopropylpiperazine scaffold is a key feature in many atypical antipsychotic drugs. A prominent example is Olanzapine , used in the treatment of schizophrenia and bipolar disorder.[6][11][12][13][14]

Mechanism of Action of Olanzapine: Olanzapine's therapeutic efficacy is attributed to its antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[6][11][12][13][14] The 1-isopropylpiperazine moiety in Olanzapine is believed to play a crucial role in its receptor binding and overall pharmacological profile. The basic nitrogen of the piperazine ring is thought to form a key ionic interaction with an aspartate residue in the D₂ receptor binding pocket.[15][16][17] The isopropyl group, with its moderate steric bulk and lipophilicity, likely contributes to favorable interactions within a hydrophobic sub-pocket of the receptor, enhancing binding affinity and selectivity.

Caption: Simplified signaling pathway of Olanzapine.

Oncology: Targeting Kinases

The 1-isopropylpiperazine moiety has also been incorporated into the design of kinase inhibitors for cancer therapy. For instance, it is a structural component of SAR-020106, a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1).[8] CHK1 is a crucial component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy. The isopropyl group in these inhibitors can occupy a hydrophobic pocket in the ATP-binding site of the kinase, contributing to the compound's potency and selectivity.[8]

Infectious Diseases: Antiviral and Antimicrobial Potential

Recent studies have highlighted the potential of 1-isopropylpiperazine derivatives as antiviral agents, particularly against the Chikungunya virus (CHIKV).[5][18][19][20] These compounds have been shown to inhibit viral replication, and the 1-isopropylpiperazine moiety is thought to play a role in binding to the viral capsid protein.[5] Furthermore, various piperazine derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[21]

Table 2: Selected Drugs and Clinical Candidates Containing the 1-Isopropylpiperazine Moiety

| Drug/Candidate | Therapeutic Class | Primary Indication |

| Olanzapine | Atypical Antipsychotic | Schizophrenia, Bipolar Disorder[6][11][12][13][14] |

| SAR-020106 | CHK1 Inhibitor | Oncology (Investigational)[8] |

| Piperazine-pyrimidine analogs | Antiviral | Chikungunya Virus (Preclinical)[18][19] |

| Various derivatives | Antimicrobial/Antifungal | Infectious Diseases (Preclinical)[21] |

Structure-Activity Relationship (SAR) Insights

The rational design of drugs containing the 1-isopropylpiperazine moiety relies on a thorough understanding of its structure-activity relationships.

-

The Isopropyl Group: The size and lipophilicity of the isopropyl group are often optimal for fitting into hydrophobic pockets of target proteins. Smaller alkyl groups may not provide sufficient van der Waals interactions, while larger, bulkier groups can introduce steric hindrance, reducing binding affinity.

-

The Piperazine Ring: The piperazine ring serves as a versatile scaffold, allowing for the attachment of various substituents at the 4-position to modulate a compound's properties. The basicity of the distal nitrogen is critical for forming ionic bonds with acidic residues in target proteins.

-

Substituents at the 4-Position: The nature of the substituent at the 4-position of the piperazine ring has a profound impact on a compound's activity and selectivity. Aromatic or heteroaromatic groups are commonly employed to engage in pi-stacking or hydrogen bonding interactions with the target.

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel compounds containing the 1-isopropylpiperazine moiety, a variety of in vitro and in vivo assays are employed.

In Vitro Kinase Inhibition Assay: CHK1

This protocol provides a general framework for evaluating the inhibitory activity of a test compound against CHK1 kinase.[22][23][24][25][26]

Experimental Protocol: CHK1 Kinase Assay

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20). Prepare solutions of recombinant CHK1 enzyme, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP at appropriate concentrations.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to obtain a range of concentrations for testing.

-

Assay Procedure:

-

Add the reaction buffer to the wells of a microplate.

-

Add the test compound or DMSO (vehicle control) to the appropriate wells.

-

Add the CHK1 enzyme and incubate for a short period to allow for compound binding.

-

Initiate the kinase reaction by adding the substrate and ATP.

-

-

Detection: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes). Stop the reaction and measure the signal (e.g., fluorescence or luminescence) using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro kinase inhibition assay.

In Vitro ADME Assays

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for successful drug development.[27][28][29][30][31]

Table 3: Common In Vitro ADME Assays

| ADME Property | Assay | Purpose |

| Absorption | Caco-2 Permeability | Predicts intestinal absorption of orally administered drugs. |

| Distribution | Plasma Protein Binding | Determines the fraction of a drug bound to plasma proteins, which affects its distribution and clearance. |

| Metabolism | Microsomal Stability | Assesses the metabolic stability of a compound in the presence of liver microsomes. |

| Excretion | Transporter Assays | Investigates the interaction of a compound with drug transporters that can influence its excretion. |

Conclusion and Future Perspectives

The 1-isopropylpiperazine moiety has firmly established itself as a valuable and versatile component in the medicinal chemist's toolbox. Its ability to fine-tune the physicochemical and pharmacological properties of drug candidates has led to the development of important therapies for a range of diseases. The continued exploration of novel derivatives and their application in diverse therapeutic areas is expected to yield new and improved medicines. As our understanding of disease biology and drug-target interactions deepens, the rational design of molecules incorporating the 1-isopropylpiperazine scaffold will undoubtedly play a pivotal role in the future of drug discovery.

References

- Aggarwal, S., et al. (2017). Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein. Antiviral Research, 146, 102-111.

- Correll, C. U., et al. (2011). The atypical antipsychotic olanzapine and its effects on weight and metabolism: a systematic review of randomized controlled trials.

- Di Mola, A., et al. (2020). Identification of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues as Novel Inhibitors of Chikungunya Virus. ACS Medicinal Chemistry Letters, 11(5), 819-825.

- El-Sayed, N. N., et al. (2021). Nitrogen-Based Heterocyclic Compounds: A Promising Class of Antiviral Agents against Chikungunya Virus. Molecules, 26(1), 107.

- Fouad, M. A., et al. (2020). Synthesis and antiviral evaluation of new piperazine-containing pyrimidines against Chikungunya virus. Bioorganic Chemistry, 94, 103433.

- Hasan, M. N., & Khan, M. A. (2021). Olanzapine and its Working Mechanism. Journal of Drug Delivery and Therapeutics, 11(6), 136-139.

- Kaur, R., et al. (2021). Antivirals against the Chikungunya Virus. Viruses, 13(6), 1146.

-

BPS Bioscience. (n.d.). CHK1 Kinase Assay Kit. Retrieved from [Link]

- Komossa, K., et al. (2011). Olanzapine versus other atypical antipsychotics for schizophrenia.

- Lieberman, J. A., et al. (2005). Effectiveness of antipsychotic drugs in patients with chronic schizophrenia. New England Journal of Medicine, 353(12), 1209-1223.

-

PrepChem. (n.d.). Synthesis of 1-isopropyl-4-(4-hydroxyphenyl)piperazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Olanzapine. StatPearls. Retrieved from [Link]

-

Wikipedia. (2024). Olanzapine. Retrieved from [Link]

-

Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

-

Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

- Knez, D., et al. (2009). Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. Chemical and Pharmaceutical Bulletin, 57(9), 978-982.

-

chemeurope.com. (n.d.). Piperazine. Retrieved from [Link]

-

NIH. (n.d.). CHK1 kinase activity assay. Retrieved from [Link]

-

PubChem. (n.d.). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Retrieved from [Link]

-

Symeres. (n.d.). In vitro ADME drug discovery services. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

-

ProQuest. (n.d.). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Retrieved from [Link]

-

ResearchGate. (n.d.). Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). CHK1 Kinase Activity Assay. Retrieved from [Link]

-

PMC. (n.d.). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Retrieved from [Link]

-

University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [Link]

-

PMC. (n.d.). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1-(4-isopropylbenzyl)piperazine 9. Retrieved from [Link]

-

ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]

-

PMC. (n.d.). Piperazine skeleton in the structural modification of natural products: a review. Retrieved from [Link]

-

ResearchGate. (n.d.). Some FDA‐approved piperazine‐containing drugs. Retrieved from [Link]

-

PharmaCompass. (n.d.). 1-ISOPROPYL-4-(4-HYDROXYPHENYL)PIPERAZINE. Retrieved from [Link]

Sources

- 1. Piperazine [chemeurope.com]

- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral Effect of Piperine on Chikungunya Virus: In Vitro Evidence and In Silico Analysis of E1-E2 Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted <i>N</i>-arylpiperazine Derivatives Characterized as D<sub>2</sub>/D<sub>3</sub> Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - ProQuest [proquest.com]

- 5. Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. molforge.ai [molforge.ai]

- 7. Category:Piperazines - Wikipedia [en.wikipedia.org]

- 8. CAS 4318-42-7: Isopropylpiperazine | CymitQuimica [cymitquimica.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. What is the mechanism of Olanzapine? [synapse.patsnap.com]

- 13. Olanzapine - Wikipedia [en.wikipedia.org]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. chem.bg.ac.rs [chem.bg.ac.rs]

- 16. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. CHK1 kinase activity assay [pubmed.ncbi.nlm.nih.gov]

- 24. CHK1 Kinase Enzyme System Application Note [promega.com]

- 25. promega.com [promega.com]

- 26. CHK1 Kinase Activity Assay | Springer Nature Experiments [experiments.springernature.com]

- 27. selvita.com [selvita.com]

- 28. creative-biolabs.com [creative-biolabs.com]

- 29. symeres.com [symeres.com]

- 30. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 31. criver.com [criver.com]

Hygroscopic nature of 1-Isopropylpiperazine dihydrochloride

As a Senior Application Scientist specializing in pharmaceutical materials and solid-state chemistry, I frequently encounter the profound challenges associated with handling highly polar, water-soluble intermediates. Among these, 1-Isopropylpiperazine dihydrochloride (CAS: 88569-66-8) stands out as a critical building block in drug development that demands rigorous environmental control due to its aggressive affinity for atmospheric moisture.

Unlike rigid, pre-set templates, this whitepaper is structured to map the physical reality of the compound directly to the laboratory workflows required to tame it. We will dissect the thermodynamic causality of its hygroscopicity, establish self-validating analytical protocols, and provide actionable methodologies for maintaining stoichiometric integrity during synthesis.

The Thermodynamic Causality of Hygroscopicity

To master a chemical, one must first understand the thermodynamic forces governing its behavior. 1-Isopropylpiperazine dihydrochloride consists of a piperazine ring substituted with an isopropyl group, where both nitrogen atoms are protonated to form a dicationic species, balanced by two chloride anions.

Why is this specific salt so prone to moisture scavenging? The causality lies in the competition between crystal lattice energy and ion hydration energy . The hydrogen bonding sites of dihydrochloride salts are exceptionally polar and possess a much higher affinity for water compared to their free base counterparts[1]. The high charge density of the chloride counterions makes them potent hydrogen-bond acceptors. When exposed to ambient air, the thermodynamic drive for the ions to solvate overcomes the lattice energy. Once the ambient humidity exceeds the salt's Critical Relative Humidity (CRH), capillary condensation occurs on the crystal surface, leading to rapid moisture adsorption and eventual deliquescence (complete dissolution into an aqueous phase)[2].

Thermodynamic mechanism of moisture-induced deliquescence in amine dihydrochloride salts.

Quantitative Profiling: Dynamic Vapor Sorption (DVS)

To engineer a handling protocol, we must first quantify the enemy. Dynamic Vapor Sorption (DVS) is the gold standard for profiling moisture uptake in pharmaceutical salts[3]. By subjecting a micro-sample to a precisely controlled, step-wise humidity gradient, we can map the exact point at which the material transitions from a stable crystal to a hydrate, and finally to a deliquescent puddle.

Representative DVS Isotherm Data for Amine Dihydrochlorides

The following table synthesizes the typical quantitative moisture uptake profile for highly hygroscopic piperazine dihydrochloride derivatives at 25°C:

| Relative Humidity (% RH) | Mass Change (Δm %) | Physical State Observation |

| 0 | 0.00 | Dry crystalline powder |

| 20 | +0.45 | Surface adsorption |

| 40 | +1.20 | Minor agglomeration |

| 60 | +4.80 | Hydrate formation |

| 80 | +15.50 | Onset of deliquescence |

| 95 | +35.20 | Complete dissolution |

Data interpretation: The sharp inflection point between 60% and 80% RH indicates the critical threshold where the lattice collapses into a liquid state.

Dynamic Vapor Sorption (DVS) workflow for precise hygroscopicity profiling.

Self-Validating Experimental Protocols for Handling

In drug substance assembly, weighing a highly hygroscopic salt in ambient air introduces an invisible, variable mass of water. This skews molar equivalents, leading to stalled reactions, unconsumed starting materials, and complex impurity profiles[3].

To combat this, I employ a self-validating methodology . A protocol is only scientifically sound if it contains built-in checkpoints that prove it is working in real-time.

Protocol: Inert Gravimetric Transfer and Verification

Objective: To transfer and weigh 1-Isopropylpiperazine dihydrochloride without introducing >0.1% w/w moisture.

Step 1: Environmental Pre-conditioning

-

Action: Purge a controlled-atmosphere glovebox with high-purity dry nitrogen (99.999%) until the internal relative humidity (RH) drops below 5%.

-

Causality: By suppressing the ambient moisture far below the compound's CRH, we thermodynamically eliminate the availability of water molecules required for surface adsorption.

-

Self-Validation Checkpoint: The system is validated only when the internal hygrometer reads a stable <5% RH for a continuous 15 minutes. If the RH fluctuates, the purge rate is insufficient, and the protocol must be halted.

Step 2: Gravimetric Tracking

-

Action: Place a pre-dried, tared glass vial on the analytical balance inside the glovebox. Transfer the required mass of the dihydrochloride salt.

-

Causality: Glass is utilized over plastic to minimize electrostatic repulsion (which is severely exacerbated in ultra-dry environments) that can cause balance instability.

-

Self-Validation Checkpoint: Leave the unsealed vial on the balance for 5 minutes post-transfer. If the mass increases by more than 0.1 mg, environmental control has failed (micro-leaks or moisture ingress). The batch must be re-dried.

Step 3: Karl Fischer (KF) Titration Verification

-

Action: Dissolve a 100 mg aliquot of the handled salt in anhydrous methanol and inject it into a volumetric Karl Fischer titrator.

-

Causality: While DVS measures potential moisture uptake, KF titration chemically reacts with water (via iodine and sulfur dioxide) to provide an absolute quantification of water content, confirming the efficacy of the handling protocol.

-

Self-Validation Checkpoint: Run a blank titration of the anhydrous methanol first. The background drift must be <10 µg/min. If the sample yields a water content >0.5% w/w, the handling protocol has been breached, and the bulk material is flagged for vacuum oven drying (60°C, 24 h, -0.1 MPa).

Implications for Drug Development

Understanding and controlling the hygroscopicity of 1-Isopropylpiperazine dihydrochloride is not merely an analytical exercise; it is a fundamental requirement for scalable drug manufacturing. When this intermediate is used in nucleophilic substitution or coupling reactions, unaccounted water will rapidly hydrolyze sensitive reagents (such as acid chlorides or coupling agents like HATU).

By implementing the causality-driven, self-validating protocols outlined above, researchers can ensure stoichiometric precision, eliminate moisture-driven impurity formation, and guarantee the reproducibility of their synthetic pipelines.

References

-

Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem National Library of Medicine (NIH) URL: [Link]

-

Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part III. Assembly of Drug Substance, Salt Formation, and Impurity Control ACS Publications (Organic Process Research & Development) URL:[Link]

-

Would you expect KB-0742 in its free base form to exhibit lower hygroscopicity compared to the dihydrochloride salt? ResearchGate URL:[Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 1-Isopropylpiperazine Salts

For researchers, scientists, and drug development professionals, understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount. The crystalline form of an API can significantly influence its stability, solubility, and bioavailability. This guide provides a comprehensive overview of the principles and techniques involved in the crystal structure analysis of 1-isopropylpiperazine salts, a common scaffold in medicinal chemistry.[1][2] While specific crystal structure data for simple salts of 1-isopropylpiperazine are not widely published, this guide will utilize a hypothetical 1-isopropylpiperazine hydrochloride salt to illustrate the complete workflow, from synthesis to detailed structural elucidation.

The Significance of Crystal Structure in Drug Development

The journey of a drug from a promising molecule to a therapeutic product is fraught with challenges, many of which are rooted in its solid-state chemistry. The specific arrangement of molecules in a crystal lattice, known as its crystal structure, dictates a range of physicochemical properties crucial for drug development.[3] Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration, as different polymorphs can exhibit distinct properties.[3]

For a molecule like 1-isopropylpiperazine, which is a versatile building block in drug synthesis, understanding the crystal structures of its salts is essential for:

-

Optimizing Bioavailability: The dissolution rate of a drug is often dependent on its crystal form, directly impacting how much of the drug is absorbed by the body.

-

Ensuring Stability: A stable crystalline form is crucial for a long shelf-life and to prevent unwanted transformations into less effective or even toxic forms.

-

Intellectual Property: Novel crystalline forms of a drug can be patented, providing a competitive advantage.

Synthesis and Crystallization of 1-Isopropylpiperazine Salts

The first step in any crystal structure analysis is the synthesis and subsequent crystallization of high-quality single crystals. 1-Isopropylpiperazine is a commercially available liquid that can be synthesized through various methods, including the alkylation of piperazine.[1]

Salt Formation

The formation of a salt, typically with a pharmaceutically acceptable acid, is a common strategy to improve the solubility and stability of a basic API like 1-isopropylpiperazine. For our hypothetical example, we will consider the formation of 1-isopropylpiperazine hydrochloride.

Protocol for the Synthesis of 1-Isopropylpiperazine Hydrochloride:

-

Dissolve 1-isopropylpiperazine in a suitable solvent, such as isopropanol or ethanol.

-

Slowly add a stoichiometric amount of hydrochloric acid (e.g., as a solution in the same solvent) while stirring.

-

The salt will precipitate out of the solution.

-

The precipitate can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Crystallization for Single-Crystal X-ray Diffraction